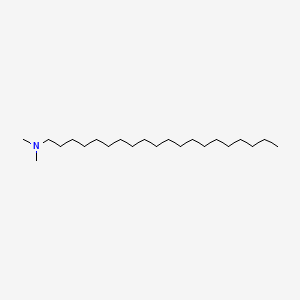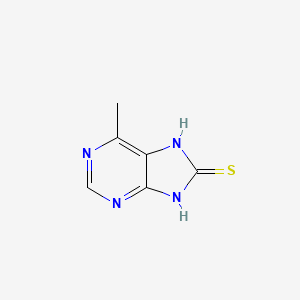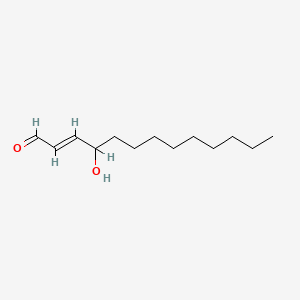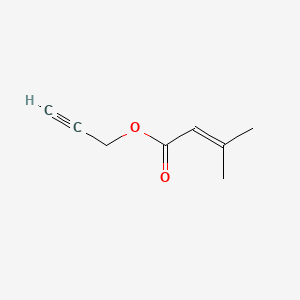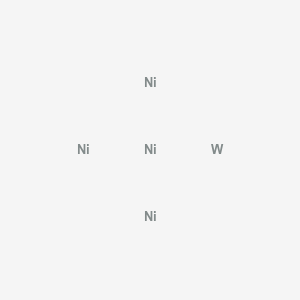
Nickel;tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel-tungsten compounds are a class of materials that combine the properties of nickel and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to corrosion and wear. They are widely used in various industrial applications, including coatings, catalysts, and electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel-tungsten compounds can be synthesized using various methods. One common approach is the co-precipitation method, where nickel and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The precipitate is then filtered, washed, and calcined to obtain the desired compound .
Industrial Production Methods: In industrial settings, nickel-tungsten compounds are often produced through electroplating. This involves the deposition of nickel and tungsten onto a substrate using an electrolytic solution containing nickel and tungsten ions. The process parameters, such as current density, temperature, and pH, are carefully controlled to achieve the desired composition and properties of the coating .
Chemical Reactions Analysis
Types of Reactions: Nickel-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, they can be oxidized to form nickel and tungsten oxides, or reduced to form metallic nickel and tungsten .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, and oxygen or air for oxidation. The reactions are typically carried out at elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of nickel-tungsten compounds can produce nickel oxide and tungsten oxide, while reduction can yield metallic nickel and tungsten .
Scientific Research Applications
Nickel-tungsten compounds have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which nickel-tungsten compounds exert their effects depends on their specific application. For example, as catalysts, they facilitate chemical reactions by providing active sites for reactants to interact. The molecular targets and pathways involved can vary, but often include the adsorption of reactants onto the surface of the compound, followed by their transformation into products .
Comparison with Similar Compounds
- Nickel-molybdenum
- Tungsten-carbide
- Nickel-chromium
- Nickel-vanadium
These similar compounds also have valuable properties, but nickel-tungsten compounds are often preferred for applications requiring extreme hardness and durability .
Properties
CAS No. |
12035-75-5 |
|---|---|
Molecular Formula |
Ni4W |
Molecular Weight |
418.61 g/mol |
IUPAC Name |
nickel;tungsten |
InChI |
InChI=1S/4Ni.W |
InChI Key |
SOSRGMBOGWXTTK-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


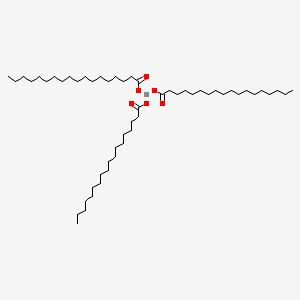
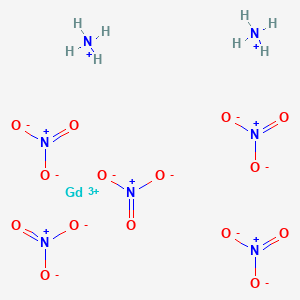
![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
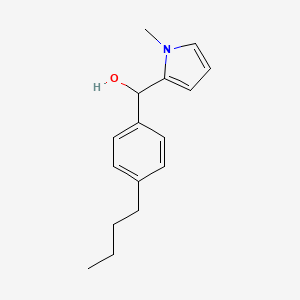
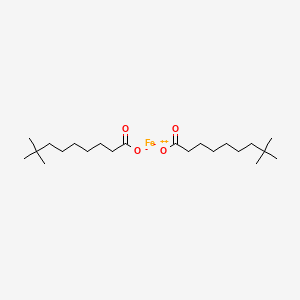


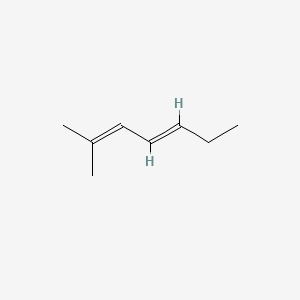
![benzenesulfonic acid;4-[(2S)-4-prop-2-enylmorpholin-2-yl]phenol](/img/structure/B12642590.png)
![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
